molecular formula C18H15ClFN3O2 B2415317 N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115933-41-9

N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2415317
CAS No.: 1115933-41-9
M. Wt: 359.79
InChI Key: GLLJCCRMQBOUNS-UHFFFAOYSA-N
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Description

The compound “1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The compound also has a benzoyl group and an amide group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine ring, along with the attached benzoyl, amide, and cyclopentyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The dihydropyridine ring, benzoyl group, and amide group could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dihydropyridine ring could influence its electronic properties, while the benzoyl and amide groups could influence its solubility .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on similar compounds highlights the importance of hydrogen bonding in determining the crystal structures of anticonvulsant enaminones. These studies provide insights into the conformational preferences and intermolecular interactions of related compounds, which are crucial for understanding their chemical behavior and potential therapeutic applications. The cyclohexene rings in these structures adopt specific conformations that influence their overall molecular geometry, highlighting the intricate relationship between molecular structure and biological activity (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Characterization of Polyamides and Polyimides

Another area of application involves the synthesis and characterization of aromatic polyamides and polyimides based on similar molecular backbones. These materials exhibit remarkable solubility in polar solvents and possess high thermal stability, making them suitable for various industrial applications, including the manufacture of high-performance polymers. The research demonstrates the versatility of these compounds in polymer science, providing a foundation for developing new materials with enhanced properties (Yang & Lin, 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many dihydropyridine compounds are known to have biological activity, including acting as calcium channel blockers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-14(20)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLJCCRMQBOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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